2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide is a chemical compound with the molecular formula C4H6F3NOS and a molecular weight of 173.16 g/mol It is characterized by the presence of trifluoromethyl and mercaptoethyl groups attached to an acetamide backbone
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide typically involves the reaction of 2-mercaptoethylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is maintained at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group makes it useful in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide include:
2,2,2-Trifluoroethylamine: Another trifluoromethyl-containing compound used in organic synthesis.
N-(2-Mercaptoethyl)acetamide: Lacks the trifluoromethyl group but retains the mercaptoethyl functionality.
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyl group instead of a thiol group.
The uniqueness of this compound lies in its combination of trifluoromethyl and mercaptoethyl groups, which confer distinct chemical properties and reactivity.
Biological Activity
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS No. 1869-45-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 173.16 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(NCCS)C
The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
- Reactive Oxygen Species (ROS) Modulation :
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Enzyme Inhibition :
- Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated.
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Antioxidant Activity :
- Its thiol group (–SH) may confer antioxidant properties, potentially protecting cells from oxidative damage.
Anticancer Properties
A study highlighted the synthesis of doxorubicin conjugates using this compound as a linker. The conjugate demonstrated enhanced cytotoxicity against cancer cell lines when compared to free doxorubicin, indicating its potential as a drug delivery system .
Toxicity Profile
The compound exhibits irritant properties affecting the eyes and respiratory system; therefore, handling precautions are necessary . Toxicological assessments are vital for evaluating its safety profile in therapeutic applications.
Data Table: Summary of Biological Activities
Research Findings
Recent literature emphasizes the significance of thiol-containing compounds like this compound in medicinal chemistry. They are often explored for their roles in drug design due to their ability to modulate biological pathways through redox reactions and enzyme interactions.
Case Study: Drug Development
In the context of drug development, researchers synthesized derivatives of this compound that showed improved pharmacological profiles compared to their parent compounds. These derivatives were assessed for their binding affinity to various receptors and their efficacy in cellular models .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJDHZIMGTYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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